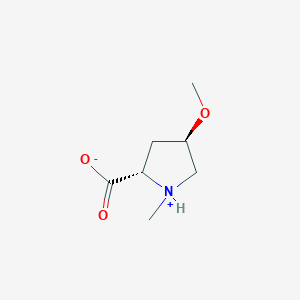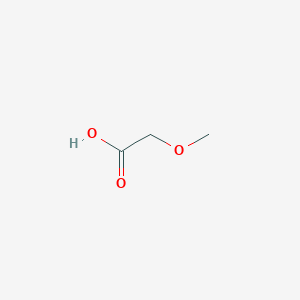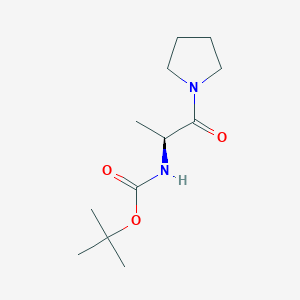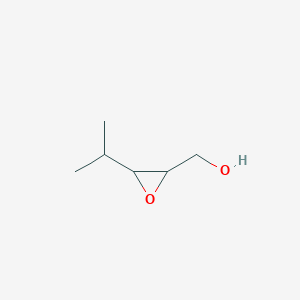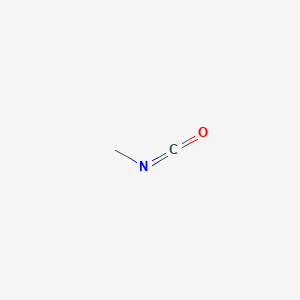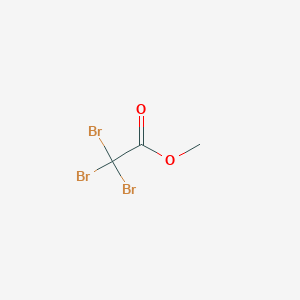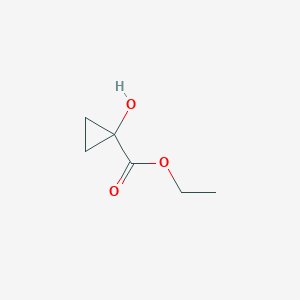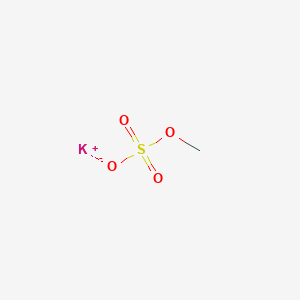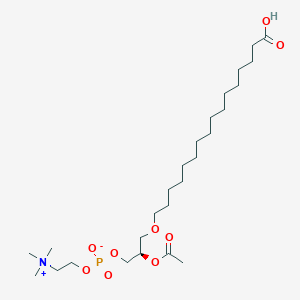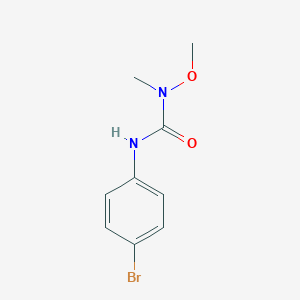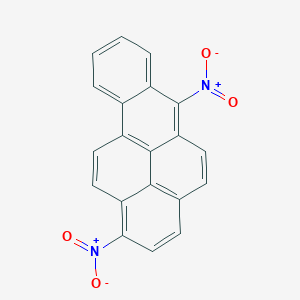
1,6-Dinitrobenzo(a)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dinitrobenzo(a)pyrene (DNBaP) is a highly toxic and mutagenic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a potent carcinogen and has been identified as a major environmental pollutant. DNBaP is formed during the incomplete combustion of organic matter, such as fossil fuels, tobacco, and wood. Exposure to DNBaP has been linked to various health problems, including cancer, respiratory diseases, and cardiovascular diseases.
Mécanisme D'action
1,6-Dinitrobenzo(a)pyrene exerts its toxic effects by binding to DNA and forming adducts that can cause mutations and DNA damage. It also induces oxidative stress and inflammation, which can lead to tissue damage and cell death. The exact mechanism of 1,6-Dinitrobenzo(a)pyrene-induced carcinogenesis is still not fully understood and requires further investigation.
Effets Biochimiques Et Physiologiques
1,6-Dinitrobenzo(a)pyrene exposure has been shown to induce various biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and immune dysfunction. It can also affect the expression of genes involved in cell proliferation, apoptosis, and DNA repair. 1,6-Dinitrobenzo(a)pyrene exposure has been linked to various health problems, including cancer, respiratory diseases, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1,6-Dinitrobenzo(a)pyrene is a well-established model compound for studying the mechanism of action of PAHs and their role in carcinogenesis. It is readily available and can be easily synthesized in the laboratory. However, 1,6-Dinitrobenzo(a)pyrene has some limitations in experimental studies, such as its high toxicity and mutagenicity, which can pose a risk to researchers. Moreover, the use of 1,6-Dinitrobenzo(a)pyrene in animal studies raises ethical concerns, as it can cause severe health problems in animals.
Orientations Futures
Future research on 1,6-Dinitrobenzo(a)pyrene should focus on understanding the molecular mechanisms of its carcinogenic effects and identifying potential therapeutic targets for cancer prevention and treatment. Moreover, the development of alternative methods for synthesizing 1,6-Dinitrobenzo(a)pyrene and other PAHs should be explored to reduce the environmental impact of their production. Finally, the development of safe and effective strategies for reducing human exposure to 1,6-Dinitrobenzo(a)pyrene and other PAHs should be a priority for public health research.
Méthodes De Synthèse
1,6-Dinitrobenzo(a)pyrene can be synthesized by the nitration of benzo(a)pyrene, which is a common PAH found in tobacco smoke and automobile exhaust. The nitration process involves the reaction of benzo(a)pyrene with a mixture of nitric acid and sulfuric acid at a low temperature. The resulting product is then purified by column chromatography to obtain pure 1,6-Dinitrobenzo(a)pyrene.
Applications De Recherche Scientifique
1,6-Dinitrobenzo(a)pyrene is extensively used in scientific research to study the mechanism of action of PAHs and their role in carcinogenesis. It is also used as a model compound to investigate the metabolism and toxicity of PAHs in various biological systems, such as cell cultures, animal models, and human tissues.
Propriétés
Numéro CAS |
128714-75-0 |
|---|---|
Nom du produit |
1,6-Dinitrobenzo(a)pyrene |
Formule moléculaire |
C20H10N2O4 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
1,6-dinitrobenzo[a]pyrene |
InChI |
InChI=1S/C20H10N2O4/c23-21(24)17-10-6-11-5-7-16-19-13(8-9-15(17)18(11)19)12-3-1-2-4-14(12)20(16)22(25)26/h1-10H |
Clé InChI |
ZBUIFCQCAOFRJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |
Autres numéros CAS |
128714-75-0 |
Synonymes |
1,6-dinitrobenzo(a)pyrene 1,6-DNBP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



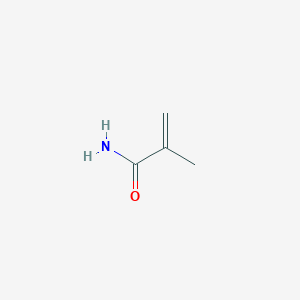
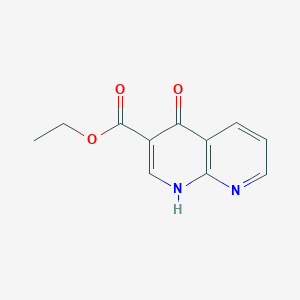
![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)
